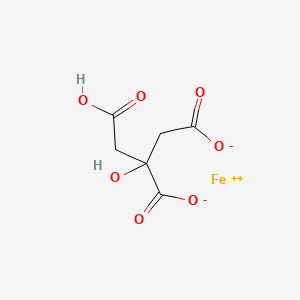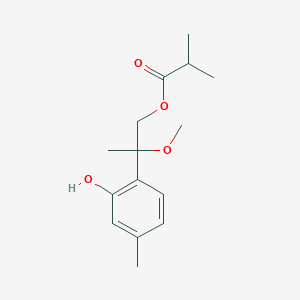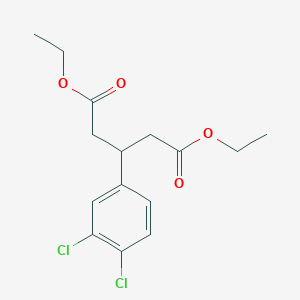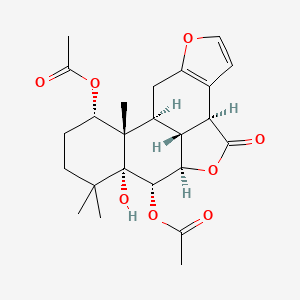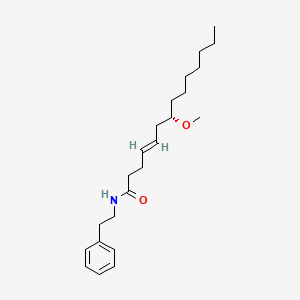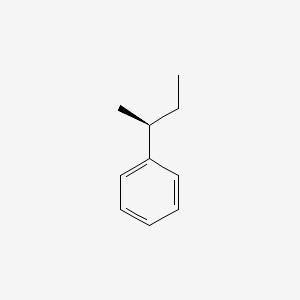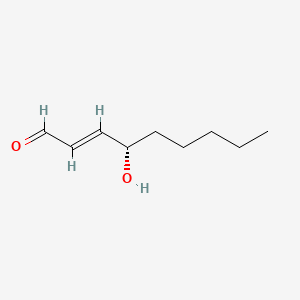
Lorneamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lorneamide B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Discovery and Structural Analysis
- Lorneamide B, along with Lorneamide A, was discovered from a marine actinomycete isolated from beach sand near Lorne on the southwest coast of Victoria, Australia. These compounds represent a novel class of tri-alkyl-substituted benzenes. Their structures were elucidated using spectroscopic methods (Capon, Skene, Lacey, Gill, Wicker, Heiland, & Friedel, 2000).
Clinical Applications and Drug Development
- Although there is limited direct research on this compound specifically, studies on similar compounds, such as loperamide, provide insights into potential applications. Loperamide, an antidiarrheal drug, has been found to have antitumor activity by inducing cell apoptosis in various human tumor cell lines, suggesting potential for this compound in similar applications (Gong, Xu, Chen, & Wang, 2012).
Comparative Studies with Analogues
- In a study comparing Loperamide with its silicon analogue, Sila-Loperamide, significant differences were observed in vitro pharmacokinetic properties. This comparison may offer insights into how modifications in this compound's structure could alter its drug properties and efficacy (Geyer, Wellner, Jurva, Saloman, Armstrong, & Tacke, 2015).
Additional Research Context
- Loperamide, sharing some chemical similarities with this compound, has been studied for its pharmacological properties in various gastrointestinal disorders. Such research provides context for exploring the potential applications of this compound in similar therapeutic areas (Hanauer, 2008).
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(E)-4-[4-methyl-2-(3-oxohexyl)phenyl]but-3-enamide |
InChI |
InChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-9,12H,3,5,7,10-11H2,1-2H3,(H2,18,20)/b6-4+ |
Clé InChI |
LJYLXAOQGKAHFM-GQCTYLIASA-N |
SMILES isomérique |
CCCC(=O)CCC1=C(C=CC(=C1)C)/C=C/CC(=O)N |
SMILES canonique |
CCCC(=O)CCC1=C(C=CC(=C1)C)C=CCC(=O)N |
Synonymes |
lorneamide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




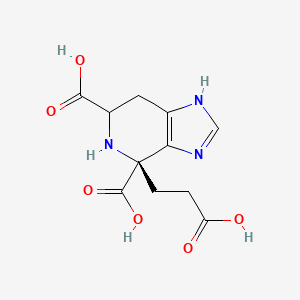
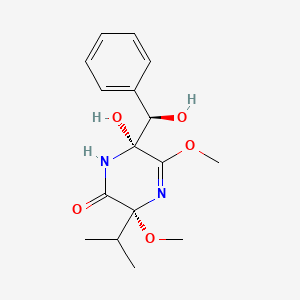
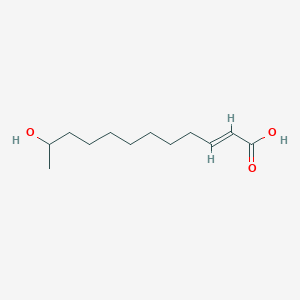
![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
